molecular formula C22H21N3O2S B2689546 N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide CAS No. 1207049-22-6

N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide

Cat. No.: B2689546
CAS No.: 1207049-22-6
M. Wt: 391.49
InChI Key: DZIYYZIWQLTDTE-UHFFFAOYSA-N
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Description

N-(2-(1-(Thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide is a synthetic heterocyclic compound designed for chemical and pharmaceutical research applications. This molecule is constructed around a multi-heterocyclic core, integrating a picolinamide moiety, a cyclopentane ring, and a thiophene group. Such a structure is characteristic of modern active ingredient design, where the combination of nitrogen-containing and sulfur-containing heterocycles is a established strategy for developing novel bioactive molecules . Heterocycles like pyridine and thiophene are present in a significant proportion of launched agrochemicals and pharmaceuticals, as they often contribute critically to biological activity and physical properties . The picolinamide functional group, in particular, is a recognized pharmacophore found in compounds investigated for various biological activities. Similarly, thiophene-based structures are widely researched and appear in several commercialized fungicides, demonstrating their broad utility and effectiveness in interacting with biological targets . The specific spatial arrangement and electronic properties of this molecule make it a valuable candidate for researchers exploring new chemical entities in areas such as fungicide discovery and anticancer agent development . Its mechanism of action is anticipated to be complex, potentially involving interaction with enzyme active sites; similar compounds have shown activity by disrupting critical cellular processes in pathogens or by inhibiting specific protein targets in disease pathways . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-20(18-10-3-6-14-23-18)24-16-8-1-2-9-17(16)25-21(27)22(12-4-5-13-22)19-11-7-15-28-19/h1-3,6-11,14-15H,4-5,12-13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIYYZIWQLTDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide (CAS Number: 1207049-22-6) is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O2S, with a molecular weight of 391.49 g/mol. The structure includes a thiophene ring, a cyclopentanecarboxamide moiety, and a picolinamide group, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC22H21N3O2S
Molecular Weight391.49 g/mol
CAS Number1207049-22-6

Antinociceptive Properties

Research indicates that compounds similar to this compound exhibit antinociceptive effects through interactions with opioid receptors. These interactions modulate pain pathways, potentially offering therapeutic benefits in pain management. The mechanism involves binding to mu, delta, and kappa opioid receptors, thereby inhibiting pain signal transmission .

Antimicrobial Activity

Thiophene-based compounds have been recognized for their antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacterial strains. The specific mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. In vitro studies have shown that derivatives of thiophene can induce apoptosis in cancer cells. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer lines, including breast and colon cancer cells .

Study on Antinociceptive Effects

A study conducted on rat models evaluated the antinociceptive effects of this compound. The results indicated a significant reduction in pain response when administered at varying doses, suggesting dose-dependent efficacy.

Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of the compound were assessed using B16F10 melanoma cells. The compound was tested at concentrations ranging from 0 to 10 µM over 48 hours. Results showed a notable decrease in cell viability at higher concentrations, with an IC50 value indicating potent anticancer activity.

Concentration (µM)Cell Viability (%)
0100
185
560
1030

Comparison with Similar Compounds

Observations :

  • Thiophene-containing analogs exhibit higher yields (e.g., 90% for the ethyl-thiophene derivative) compared to purely alkyl/aryl substituents (75% for phenylpropyl), suggesting electron-rich thiophene may stabilize intermediates .

Spectroscopic and Analytical Comparisons

NMR Data

  • N-(2-(Thiophen-2-yl)ethyl)picolinamide :
    • ¹H NMR : Aromatic protons at δ 7.45–6.80 (thiophene and pyridine), with distinct splitting for ethylenic protons .
    • ¹³C NMR : Peaks for thiophene carbons (δ 125–140) and picolinamide carbonyl (δ 165–170) .
  • Target Compound :
    • Expected downfield shifts for cyclopentane carbons (δ 25–35) and thiophene-linked carbonyl (δ 170–175), with possible splitting due to restricted rotation of the cyclopentane ring.

HRMS Validation

  • Analogs like N-(3-phenylpropyl)picolinamide show precise HRMS-EI matches (e.g., m/z 253.1201 ). The target compound’s molecular weight (~440–450 g/mol) would require high-resolution validation of the cyclopentane-thiophene-phenyl assembly.

Functional and Reactivity Differences

  • Thiophene vs. Phenyl Substituents : Thiophene’s electron-rich nature may enhance metal-binding capacity (relevant to catalytic or medicinal applications) compared to phenyl groups .
  • Cyclopentane vs.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide, and how can reaction yields be optimized?

  • Methodology : Use multi-step synthesis involving cyclopentane carboxamide functionalization, thiophen-2-yl coupling via Suzuki-Miyaura cross-coupling, and amide bond formation with picolinamide. Key steps:
    • Cyclopentanecarboxylic acid activation using EDC/HOBt for coupling to 2-aminophenylamine derivatives.
    • Thiophene ring introduction via Pd-catalyzed cross-coupling (e.g., with thiophen-2-ylboronic acid) .
    • Final picolinamide coupling under anhydrous conditions with DCM as solvent.
  • Yield Optimization : Monitor intermediates via HPLC or TLC. Adjust stoichiometry (e.g., 1.2 equivalents of thiophen-2-ylboronic acid) and reaction time (12–24 hours) to minimize byproducts. Low yields (e.g., 17% in similar syntheses) may require microwave-assisted or flow-chemistry approaches .

Q. How should researchers validate the structural integrity of this compound?

  • Analytical Techniques :
    • HRMS : Confirm molecular ion peak ([M+H]+) with <1 ppm error (e.g., 417.1015 observed vs. 417.1016 calculated) .
    • NMR : Assign peaks for thiophene protons (δ 6.8–7.2 ppm), cyclopentane carboxamide (δ 1.5–2.5 ppm), and picolinamide aromatic protons (δ 7.5–8.5 ppm).
    • IR : Verify amide C=O stretches (~1650–1700 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights exist for the cycloaddition or functionalization of the thiophene moiety in related compounds?

  • Cycloaddition Chemistry : Thiophene derivatives undergo [3+2] cycloaddition with electron-deficient alkenes (e.g., maleimides) in the presence of MnO₂, yielding fused heterocycles. Regioselectivity is influenced by steric effects at the cyclopentane ring .
  • Stereochemical Considerations : Use DFT calculations to predict transition states and regioselectivity. Experimental validation via X-ray crystallography is critical for confirming stereochemistry .

Q. How can conflicting biological activity data for thiophene-picolinamide hybrids be resolved?

  • Case Study : In one study, thiophene-containing analogs showed inconsistent kinase inhibition (IC₅₀ ranging from 0.1–10 µM).
  • Resolution Strategies :
    • Reproduce assays under standardized conditions (e.g., ATP concentration, pH).
    • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
    • Evaluate solubility and aggregation artifacts via dynamic light scattering (DLS) .

Q. What computational approaches are suitable for predicting the target interactions of this compound?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize residues forming hydrogen bonds with the picolinamide group.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy with MM-PBSA .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in bioactivity assays?

  • Strategies :
    • Use co-solvents (≤1% DMSO) or surfactants (e.g., Tween-80).
    • Synthesize prodrugs (e.g., ester derivatives) for improved aqueous solubility.
    • Characterize solubility via shake-flask method with UV quantification .

Q. What safety precautions are critical during synthesis?

  • Hazard Mitigation :
    • Avoid inhalation/contact with intermediates (e.g., thiophen-2-ylboronic acid). Use fume hoods and PPE.
    • Follow protocols for Pd catalyst quenching (e.g., with SiliaMetS Thiol) .

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